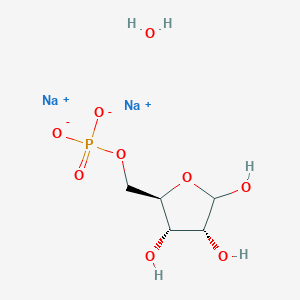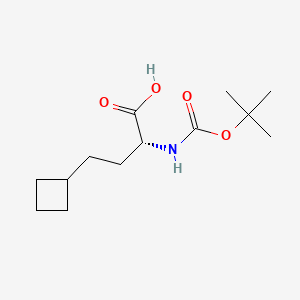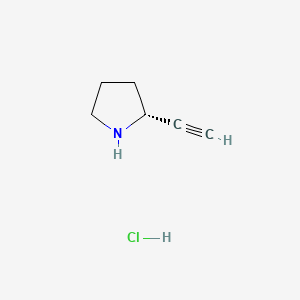
D-Ribose-5-phosphate disodium salt hydrate, 85%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-5-phosphate disodium salt hydrate, 85% (DR5P) is a unique organic compound that is used in a variety of scientific research applications. DR5P is a derivative of the naturally occurring sugar ribose and is composed of two phosphate groups and a hydrate. DR5P is a white crystalline powder that is soluble in water and is often used as a reagent in biochemical and physiological experiments. DR5P has been used in a variety of laboratory experiments and has been shown to have a number of beneficial biochemical and physiological effects.
Scientific Research Applications
D-Ribose-5-phosphate disodium salt hydrate, 85% has been used in a variety of scientific research applications. It has been used in experiments to study the metabolism of carbohydrates, to study the structure and function of proteins, and to study the regulation of gene expression. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been used in experiments to study the biochemical and physiological effects of various drugs.
Mechanism of Action
The mechanism of action of D-Ribose-5-phosphate disodium salt hydrate, 85% is not completely understood. However, it is known that D-Ribose-5-phosphate disodium salt hydrate, 85% is able to interact with proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. D-Ribose-5-phosphate disodium salt hydrate, 85% is also thought to be able to interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
D-Ribose-5-phosphate disodium salt hydrate, 85% has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary energy source for cells. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycogen, which is a storage form of glucose. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycolytic enzymes, which are involved in the breakdown of glucose.
Advantages and Limitations for Lab Experiments
The use of D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to obtain. It is also relatively stable and can be stored for long periods of time. The main limitation of using D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments is that it is not very soluble in water.
Future Directions
There are a number of potential future directions for the use of D-Ribose-5-phosphate disodium salt hydrate, 85% in scientific research. It could be used to study the effects of various drugs on cellular metabolism and gene expression. It could also be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the regulation of gene expression in different cell types. Additionally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of various environmental factors on cellular metabolism and gene expression. Finally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the development and progression of various diseases.
Synthesis Methods
D-Ribose-5-phosphate disodium salt hydrate, 85% can be synthesized from ribose and sodium phosphate. The reaction begins by combining ribose and sodium phosphate in an aqueous solution. The mixture is then heated to a temperature of around 80°C for two hours. The resulting solution is then cooled and filtered to obtain a white crystalline powder of D-Ribose-5-phosphate disodium salt hydrate, 85%.
properties
IUPAC Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na.H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;/h2-8H,1H2,(H2,9,10,11);;;1H2/q;2*+1;/p-2/t2-,3-,4-,5?;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYZJCJVGKHNA-IREXRYMASA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)






![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)